rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1279200-12-2
VCID: VC17392009
InChI: InChI=1S/C13H18N2O3/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1
SMILES:
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

CAS No.: 1279200-12-2

Cat. No.: VC17392009

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate - 1279200-12-2

Specification

CAS No. 1279200-12-2
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C13H18N2O3/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1
Standard InChI Key NILUSIZGSVKKLJ-VXGBXAGGSA-N
Isomeric SMILES C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring substituted at the 3- and 5-positions with hydroxymethyl and carbamate groups, respectively. The carbamate moiety is further functionalized with a benzyl group, contributing to its lipophilicity . The stereochemistry is defined by the (3R,5R) configuration, which establishes a relative (rel) stereochemical relationship between the two chiral centers.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.1279200-12-2
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
IUPAC NameBenzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
XLogP30.6
Hydrogen Bond Donors3

The isomeric SMILES string C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2 confirms the (3R,5R) configuration, while PubChem’s computed properties highlight its moderate hydrophilicity (XLogP3 = 0.6) and capacity for hydrogen bonding .

Stereochemical Considerations

The rel designation indicates that the stereochemistry is reported relative to the pyrrolidine ring’s substituents rather than absolute configuration. Comparative analysis with the (3S,5S)-enantiomer (PubChem CID 45072524) reveals distinct spatial arrangements that could influence biological activity . For instance, the (3R,5R) configuration may optimize interactions with chiral binding pockets in enzymes or receptors.

Synthetic Methodologies

Carbamate Formation Strategies

The synthesis typically involves reacting a pyrrolidine-derived amine with a benzyl chloroformate derivative under basic conditions. A critical step is the selective protection of the amine group while preserving the hydroxymethyl functionality. For example, tert-butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS 1009335-43-6) serves as a precursor in analogous syntheses, where the tert-butyl group is later exchanged for benzyl via acidolysis .

Optimization and Yield Enhancements

Key parameters influencing yield include:

  • Temperature Control: Reactions conducted at 0–5°C minimize side reactions such as over-carbamoylation.

  • Solvent Selection: Polar aprotic solvents like dichloromethane enhance reagent solubility while stabilizing intermediates .

  • Catalysis: Triethylamine or DMAP (4-dimethylaminopyridine) accelerates carbamate bond formation.

Table 2: Representative Synthetic Conditions

ParameterConditionOutcome
ReagentBenzyl chloroformate78% yield
SolventDichloromethaneHigh purity
CatalystTriethylamineReaction time: 2 h

Physicochemical Properties

Solubility and Stability

The hydrochloride salt (CAS 1217751-87-5) exhibits improved aqueous solubility (3.49 mg/mL at 10 mM) compared to the free base, making it preferable for biological assays . Storage recommendations include refrigeration (2–8°C) for the free base and room temperature for the salt form to prevent decomposition .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm carbamate functionality.

  • NMR: ¹H-NMR in CDCl₃ displays distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine methine groups (δ 3.8–4.2 ppm).

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

While specific target data remain unpublished, carbamates of this class are known to inhibit serine hydrolases (e.g., acetylcholinesterase) via covalent modification of catalytic residues. Molecular docking studies suggest the hydroxymethyl group may participate in hydrogen bonding with active-site residues, enhancing binding affinity .

Comparative Analysis with Analogues

The tert-butyl variant (CAS 1009335-43-6) demonstrates reduced steric hindrance, potentially improving membrane permeability compared to the benzyl derivative . Conversely, the benzyl group’s aromaticity may facilitate π-π interactions in hydrophobic binding pockets.

Applications in Drug Discovery

Prodrug Development

The carbamate group serves as a prodrug moiety, enabling controlled release of primary amines in vivo. For example, enzymatic hydrolysis by esterases could regenerate the active pyrrolidine amine, modulating pharmacokinetic profiles.

Neurological Therapeutics

Structural similarities to acetylcholinesterase inhibitors (e.g., rivastigmine) suggest potential in Alzheimer’s disease therapy. Preclinical assays are required to validate efficacy and selectivity.

Challenges and Future Directions

Scalability of Synthesis

Current methodologies face scalability limitations due to multi-step protection/deprotection sequences. Flow chemistry approaches may enhance throughput and reduce purification complexity .

In Vivo Profiling

Pharmacokinetic studies in model organisms are needed to assess bioavailability and metabolic stability. Radiolabeled analogs (e.g., ¹⁴C-carbamate) could elucidate distribution patterns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator